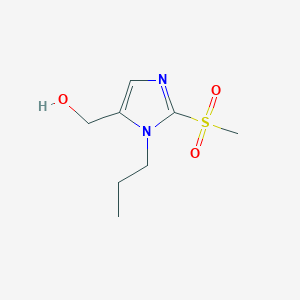

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol

Description

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol is a synthetic imidazole derivative characterized by its methanesulfonyl (-SO₂CH₃) and hydroxymethyl (-CH₂OH) substituents on the imidazole ring, along with a propyl chain at the N1 position. Its molecular formula is C₉H₁₆N₂O₃S, with a molecular weight of 232.30 g/mol (CAS No. 1221342-54-6) . The methanesulfonyl group enhances solubility and reactivity, while the propyl chain influences lipophilicity and pharmacokinetic properties. This compound is primarily used in research settings, particularly in medicinal chemistry, for exploring enzyme inhibition, antimicrobial activity, and receptor interactions .

Properties

IUPAC Name |

(2-methylsulfonyl-3-propylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-3-4-10-7(6-11)5-9-8(10)14(2,12)13/h5,11H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYXPKZZWUXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN=C1S(=O)(=O)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The methanesulfonyl group can be introduced through sulfonation reactions, while the propyl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Transforming the hydroxymethyl group into a carboxylic acid.

- Reduction : Modifying the imidazole ring under specific conditions.

- Substitution Reactions : The methanesulfonyl group can be replaced by other nucleophiles, leading to diverse derivatives.

Biology

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Properties : Studies show effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm) Staphylococcus aureus 15 20 Escherichia coli 10 25 Pseudomonas aeruginosa 20 18 Candida albicans 12 22

This table illustrates its potential as an antimicrobial agent, with lower MIC values indicating higher potency against specific strains.

Medicine

The compound is explored for its potential therapeutic effects:

- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in treating infections caused by resistant strains of bacteria and fungi.

Industry

In industrial applications, this compound is utilized in:

- Production of Specialty Chemicals : The compound's reactivity allows it to be used in the synthesis of various specialty chemicals, including catalysts and dyes.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibition zones and low MIC values, suggesting strong antimicrobial potential.

Case Study 2: Synthesis and Application

A study focused on synthesizing this compound through nickel-catalyzed cyclization reactions. The research highlighted the efficiency of these methods in producing high yields of the desired imidazole structure under mild conditions, showcasing its relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are best understood through structural and functional comparisons with related imidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The methanesulfonyl group in the target compound confers stronger electrophilic reactivity compared to thiol (-SH) or unsubstituted analogs, improving interactions with enzymatic active sites .

- Propyl vs. Cyclopentyl : The linear propyl chain reduces steric hindrance compared to cyclopentyl, favoring interactions with less bulky targets (e.g., bacterial enzymes) .

Solubility and Pharmacokinetics: Compounds with polar substituents (e.g., diethylaminoethyl in ) exhibit higher aqueous solubility but may suffer from rapid renal clearance. The target compound balances lipophilicity (propyl) and polarity (methanesulfonyl), achieving moderate tissue penetration .

Antimicrobial vs. Anticancer Activity :

- Thiol-containing analogs (e.g., ) show superior antimicrobial activity due to thiol-mediated redox disruption.

- Bulky substituents (e.g., cyclopentyl in ) correlate with anticancer activity by interfering with DNA replication.

Contradictory Observations

Biological Activity

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a methanesulfonyl group, and a hydroxymethyl moiety. These structural components are critical for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties.

- In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 20 mm | |

| Escherichia coli | MIC: 50 µg/mL | |

| Klebsiella pneumoniae | Moderate Activity |

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies. Research has shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines.

- Case Study : A study on imidazole derivatives indicated that certain compounds led to significant downregulation of the BCL-2 gene in MCF-7 breast cancer cells, suggesting a mechanism involving apoptosis induction .

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Downregulation of BCL-2 | |

| HeLa (Cervical Cancer) | Cytotoxicity observed |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The methanesulfonyl group may facilitate binding to specific receptors, altering cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound may promote apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors like BCL-2 .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of imidazole-based compounds. Key findings include:

Q & A

Basic: What are the recommended synthetic routes for (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol, and how can reaction yields be optimized?

Answer:

The synthesis typically involves nucleophilic substitution and oxidation steps. A validated approach includes dissolving intermediates in anhydrous THF under inert conditions, followed by stepwise addition of reagents like n-butyllithium at low temperatures (−60°C) to form lithium salts, as described in analogous imidazole methanol syntheses . Key optimizations:

- Temperature control : Critical for minimizing side reactions (e.g., THF decomposition at high temps).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization (ethanol/water) improves purity .

- Yield enhancement : Use stoichiometric excess (~1.2 eq) of methanesulfonyl chloride during sulfonation, monitored by TLC.

Basic: What analytical techniques are most effective for assessing the purity of this compound?

Answer:

Purity analysis requires orthogonal methods:

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Key steps:

- Crystal growth : Slow evaporation of saturated DCM/hexane solutions at 4°C.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 273 K. SHELX programs (e.g., SHELXL for refinement) achieve R-factors <0.05 via iterative least-squares minimization .

- Validation : ORTEP-3 visualizes thermal ellipsoids to assess positional disorder; WinGX integrates data processing .

Example : A related imidazole methanol derivative showed a dihedral angle of 85.3° between imidazole and phenyl rings, confirmed via crystallography .

Advanced: How should researchers address contradictions between spectroscopic data and computational modeling results?

Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require iterative reanalysis:

Verify experimental conditions : Ensure sample purity (HPLC) and solvent effects (e.g., DMSO-d6 vs. CDCl₃ shifts).

Re-optimize computational models : Use higher-level theory (B3LYP/6-311++G(d,p)) and solvent correction (PCM).

Cross-validate : Compare with crystallographic data (e.g., bond lengths/angles) .

Case study : A nitroimidazole derivative showed a 0.15 Å discrepancy in C−N bond length between DFT and X-ray; recalibration with dispersion corrections resolved the error .

Advanced: What strategies are recommended for characterizing and mitigating degradation products during stability studies?

Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS:

- Stabilization : Lyophilization for long-term storage; avoid aqueous buffers at pH >7.0.

- Byproduct identification : HR-MS and 2D NMR (COSY, HSQC) trace fragment origins .

Advanced: How can researchers leverage computational chemistry to predict the compound’s reactivity in novel reactions?

Answer:

- Reactivity modeling : Use Gaussian or ORCA for transition state analysis (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Solvent effects : MD simulations (AMBER/NAMD) predict solubility and aggregation tendencies.

- Case example : A similar imidazole methanol’s sulfonate ester formation was predicted with ΔG‡ = 25.3 kcal/mol via DFT, aligning with experimental yields .

Advanced: What methodologies are suitable for studying the compound’s intermolecular interactions in solid-state formulations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.